molecular formula C8H7Cl2NO2 B3418543 Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate CAS No. 125850-05-7

Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate

Cat. No.: B3418543
CAS No.: 125850-05-7
M. Wt: 220.05 g/mol
InChI Key: FFEOADOZNOOZBJ-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate is a polysubstituted aromatic heterocycle. Its core structure, a pyridine (B92270) ring, is adorned with functional groups that impart a distinct reactivity profile, making it a subject of interest for synthetic chemists. The compound's formal chemical identity is established by its unique arrangement of two chlorine atoms, a methyl group, and a methyl carboxylate group around the pyridine core.

Compound Identifier Details
IUPAC Name This compound
Molecular Formula C₈H₇Cl₂NO₂
CAS Number 13148-03-3
Molecular Weight 220.05 g/mol
Structure A pyridine ring substituted at positions 2 and 6 with chlorine, at position 5 with a methyl group, and at position 3 with a methyl ester group.

Substituted pyridine carboxylates are a cornerstone of modern organic synthesis, primarily due to their prevalence in biologically active molecules. The pyridine ring is a key structural motif in a vast number of agrochemicals and pharmaceuticals. researchgate.netsemanticscholar.org Its presence is critical in fourth-generation pesticides, which are noted for high efficiency and improved environmental compatibility. agropages.com

The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to achieve a desired biological effect. Pyridine derivatives serve as crucial intermediates in the synthesis of complex products, including antiemetics, antibacterials, and herbicides. nih.govepo.orggoogle.com For instance, the synthesis of potent herbicides like fluazifop-butyl (B166162) relies on intermediates such as 2-chloro-5-trichloromethylpyridine, which is derived from a substituted methylpyridine. epo.org The development of practical synthetic routes to key intermediates, such as the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine, highlights the industrial importance of this class of compounds. nih.gov

While extensive literature documents the utility of the broader class of dichlorinated pyridines, specific research detailing the application of this compound as a synthetic scaffold is limited in publicly accessible scientific databases. However, its molecular architecture provides clear indicators of its potential as a versatile building block. The significance of this compound can be inferred from the reactivity of its constituent functional groups:

Dichlorinated Pyridine Core: The two chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups (e.g., amines, alkoxides, thiols), making it a valuable platform for creating diverse molecular libraries.

Methyl Carboxylate Group: The ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or serve as a handle for further synthetic transformations.

Steric and Electronic Influence: The combination of electron-withdrawing chlorine atoms and the ester group, along with the methyl group at the 5-position, creates a specific electronic environment that influences the regioselectivity of subsequent reactions on the pyridine ring.

This combination of reactive sites makes this compound a potentially powerful intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and agrochemical discovery, even though specific examples of its use are not widely reported.

The research trajectory for pyridine-based compounds, including pyridine-3-carboxylates, has evolved significantly over the past few decades. Initial research often focused on fundamental synthesis and reactivity studies. However, the discovery of potent biological activity in pyridine-containing molecules catalyzed a shift towards more application-driven research.

A prominent example of this evolution is the intensified focus on trifluoromethylpyridines (TFMPs) starting in the 1980s. nih.gov The development of economically viable manufacturing processes for TFMP intermediates, derived from precursors like 3-picoline, led to a rapid increase in research and the commercialization of numerous high-value agrochemicals. nih.govjst.go.jp This trend highlights a move from broad exploration to the targeted design of molecules with specific functional properties.

Modern research emphasizes the development of highly selective and efficient synthetic methodologies. For example, significant effort has been invested in creating selective chlorination processes to produce specific isomers like 2-chloro-5-methylpyridine (B98176) and 2,3-dichloro-5-methylpyridine (B1314173), which are valuable industrial intermediates. patsnap.com The focus has shifted towards catalytic methods, one-pot reactions, and processes that offer high atom economy and reduce the formation of unwanted byproducts, reflecting a broader trend in organic synthesis towards sustainability and precision. patsnap.com This evolution underscores the enduring importance of the pyridine-3-carboxylate scaffold and the continuous innovation in synthetic chemistry aimed at harnessing its full potential.

Properties

IUPAC Name

methyl 2,6-dichloro-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4-3-5(8(12)13-2)7(10)11-6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEOADOZNOOZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125850-05-7
Record name methyl 2,6-dichloro-5-methylpyridine-3-carboxylate
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Advanced Synthetic Methodologies for Methyl 2,6 Dichloro 5 Methylpyridine 3 Carboxylate

Regioselective Halogenation Strategies for Pyridine (B92270) Ring Systems

The introduction of halogen atoms, particularly chlorine, onto the pyridine ring is a critical step in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions. nih.govnsf.gov Therefore, regioselective strategies are paramount.

Chlorination Techniques for 2,6-Positions

Achieving dichlorination at the 2- and 6-positions of the pyridine ring is a common synthetic challenge. Several methods have been developed to achieve this transformation with high selectivity. One effective approach involves the chlorination of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating nucleophilic and electrophilic substitution reactions. researchgate.net Subsequent deoxygenation yields the desired chlorinated pyridine derivative. researchgate.net

Another strategy involves the direct chlorination of substituted pyridones. For instance, the chlorination of 5-methyl-2(1H)-pyridone can be a key step in forming the 2-chloro-5-methylpyridine (B98176) intermediate. epo.org High temperatures and specific chlorinating agents are often employed to drive the reaction. A process for preparing 2-chloro-5-methylpyridine involves contacting a dihalo compound, such as 2-oxo-5-methyl-5,6-dichloropiperidine, with a chlorinating agent at elevated temperatures, typically between 80 and 130°C. epo.org

Furthermore, direct chlorination of substituted pyridines can be achieved using various reagents. A method for the synthesis of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine (B1314173) uses pyridone and chlorine with a Lewis acid catalyst. patsnap.com The reaction of pyridone with chlorine gas, followed by treatment with phosgene (B1210022) at high temperatures, can yield a mixture of chlorinated products, from which the desired isomers can be separated. patsnap.com

MethodSubstrateReagentsConditionsKey Feature
N-Oxide ActivationPyridineOxidizing agent, then chlorinating agent (e.g., (COCl)₂)0 °C to 30 minActivates 2- and 4-positions for substitution researchgate.net
Pyridone Chlorination5-methyl-2(1H)-pyridoneChlorinating agent (e.g., POCl₃, SOCl₂)Elevated temperaturesUtilizes tautomeric equilibrium of pyridone
Dihalo Piperidone Route2-oxo-5-methyl-5,6-dichloropiperidineChlorinating agent80-130°CStarts from a saturated heterocyclic precursor epo.org
Direct ChlorinationPyridoneCl₂, Lewis Acid, Phosgene20°C then 110°CSynergistic catalysis for selective synthesis patsnap.com

This table provides a summary of different chlorination techniques for pyridine rings.

Influence of Steric and Electronic Factors on Halogenation Regioselectivity

The regioselectivity of halogenation on the pyridine ring is profoundly influenced by both steric and electronic factors. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. This electronic mismatch means that electrophilic halogenation typically requires harsh conditions and often results in substitution at the 3-position. nih.govnsf.gov

Substituents already present on the ring play a crucial directing role. Electron-donating groups (EDGs) can activate the ring and direct incoming electrophiles, while electron-withdrawing groups (EWGs) further deactivate it. For instance, the chlorination of 2-aminopyridines is highly dependent on the substituent pattern on the ring. rsc.org

Steric hindrance is another critical factor. Large substituents can block access to adjacent positions, forcing halogenation to occur at more accessible sites. nih.gov Computational studies have shown that steric interactions between a departing phosphine (B1218219) group and pyridyl substituents can account for differences in reactivity and regioselectivity in certain halogenation strategies. nih.gov The size of the halogen atom itself also matters, as larger atoms like iodine experience greater steric repulsion than smaller ones like chlorine, which can affect the stability of the resulting product. nih.gov In some cases, a reversal of traditional synthetic choreography, where C-4 functionalization is performed early, can lead to more regioselective outcomes for subsequent C-2 functionalization. nih.gov

Esterification and Carboxylic Acid Precursor Routes

The introduction of the methyl carboxylate group at the 3-position is another key synthetic step. This can be accomplished through direct esterification of the corresponding carboxylic acid or via indirect routes from other functional groups like nitriles or amides.

Direct Esterification Approaches

The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid. google.commasterorganicchemistry.com This is a reversible equilibrium-driven process, and often a large excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com

However, for substrates sensitive to strong acids, milder methods are required. One such method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This approach proceeds under nonacidic, mildly basic conditions at room temperature and is compatible with a wide variety of functional groups. orgsyn.org The rate of this esterification can be decreased by increasing steric hindrance around the carboxylic acid group. orgsyn.org Alternative safe and "green" methylating agents like dimethyl carbonate (DMC) have also been developed for the esterification of carboxylic acids, catalyzed by simple carbonate salts. acs.org

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol (B129727), H₂SO₄ (catalyst)RefluxInexpensive reagents google.commasterorganicchemistry.comHarsh acidic conditions, reversible masterorganicchemistry.com
DCC/DMAP CouplingMethanol, DCC, DMAP (catalyst)Room TemperatureMild conditions, high efficiency orgsyn.orgFormation of dicyclohexylurea byproduct
Dimethyl CarbonateDimethyl Carbonate (DMC), K₂CO₃ (catalyst)Elevated TemperatureNon-toxic, "green" reagent acs.orgMay require higher temperatures

This table summarizes various direct esterification methods applicable to pyridine carboxylic acids.

Indirect Ester Synthesis via Nitrile or Amide Intermediates

An alternative to direct esterification is the synthesis and subsequent conversion of a nitrile or amide precursor. A nitrile group can be introduced onto the pyridine ring and then hydrolyzed to a carboxylic acid, which is subsequently esterified. Alternatively, direct conversion of the nitrile to the ester can sometimes be achieved. The synthesis of pyridines from nitriles is possible through cycloaddition reactions. baranlab.org

Similarly, an amide can serve as a precursor. Amides can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, followed by esterification. In some cases, a one-pot synthesis of pyrimidine (B1678525) derivatives has been achieved by the condensation of N-vinyl or N-aryl amides with nitriles, involving amide activation with trifluoromethanesulfonic anhydride. nih.gov While not a direct synthesis of the target ester, these methods highlight the utility of nitrile and amide intermediates in the construction of functionalized nitrogen heterocycles. A practical synthetic route for a related compound involved the conversion of a 3-trifluoromethyl group into a methoxycarbonyl group by treatment with sodium methoxide (B1231860) followed by acid hydrolysis, demonstrating a functional group interconversion to form the desired ester. nih.gov

Methylation of Pyridine Scaffolds

The final key structural feature is the methyl group at the 5-position. Introducing a methyl group onto a pyridine ring can be accomplished at various stages of the synthesis. One approach is to start with a pre-methylated precursor, such as 3-picoline (3-methylpyridine), and then perform the chlorination and carboxylation/esterification steps. epo.org For example, 2-chloro-5-methylpyridine can be obtained from the chlorination of beta-picoline. epo.org

Late-stage methylation offers an alternative strategy, where the methyl group is introduced towards the end of the synthetic sequence. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. A robust and general method for the methylation of aryl chlorides utilizes potassium methyltrifluoroborate as the methyl source in the presence of a palladium catalyst. nih.gov This method is tolerant of a wide range of functional groups commonly found in pharmaceutical compounds. nih.gov Such cross-coupling strategies provide a versatile route to methylated pyridines from the corresponding chloro-substituted precursors.

Strategies for Site-Specific Methyl Group Introduction

The precise introduction of a methyl group at the C-5 position of the pyridine ring is a critical challenge in the synthesis of Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate. Traditional Friedel-Crafts alkylation reactions are generally not effective for electron-deficient pyridine rings. Therefore, more advanced and regioselective methods are required.

One prominent strategy involves the use of transition metal catalysis. For instance, rhodium-catalyzed methods have been developed for the direct methylation of pyridines at the C-3 and C-5 positions. rsc.org These reactions can utilize readily available reagents like formaldehyde (B43269) as the methyl source. rsc.org The mechanism often involves a temporary dearomatization of the pyridine ring, which activates the C-3 and C-5 positions for C-C bond formation. rsc.org By pre-substituting the C-3 position, such methods can be directed to achieve mono-methylation selectively at the C-5 position. rsc.org

Another approach is the methylation of pyridine N-oxides. The N-oxide group activates the C-2 and C-6 positions for nucleophilic attack, but it also influences the reactivity of other positions. Metal-free methylation of pyridine N-oxides has been achieved using peroxides as the methyl source, which proceeds through a radical mechanism. researchgate.net While often favoring the C-2 position, the electronic effects of existing substituents, such as the chloro groups in a precursor, can influence the site-selectivity of the radical addition.

Furthermore, building the ring from acyclic precursors, a strategy known as pyridine synthesis, allows for the methyl group to be incorporated from the start. For example, in the Hantzsch pyridine synthesis, a β-ketoester, an aldehyde, and ammonia (B1221849) (or a surrogate) condense to form a dihydropyridine, which is then oxidized. ijarsct.co.in By choosing an appropriately substituted β-ketoester, the methyl group can be placed at the desired position in the final aromatic product.

A comparison of different methylation strategies is presented below:

Method Methyl Source Key Features Typical Position(s)
Rhodium-Catalyzed C-H ActivationFormaldehyde, MethanolDirect methylation of the pyridine ring; requires a catalyst. rsc.orgC-3 and C-5 rsc.org
Radical Methylation of N-OxidesPeroxides (e.g., DCP)Metal-free conditions; proceeds via a radical mechanism. researchgate.netPrimarily C-2 and C-6 researchgate.net
Hantzsch Pyridine SynthesisSubstituted β-ketoesterBuilds the ring with the methyl group already in place. ijarsct.co.inPosition determined by starting materials. ijarsct.co.in
α-Methylation via Nickel CatalysisAlcohols (e.g., 1-decanol)Highly selective for the position adjacent to the nitrogen. researchgate.netC-2 and C-6 researchgate.net

Stereochemical Considerations in Methylation Reactions

For the direct methylation of an already aromatic pyridine ring, stereochemical considerations are generally not applicable, as the planar aromatic system does not possess a chiral center at the site of methylation. However, stereochemistry becomes a crucial factor in synthetic pathways that proceed through non-aromatic, three-dimensional intermediates, such as dihydropyridines or piperidines. nih.gov

Catalytic stereoselective dearomatization of pyridines is an advanced strategy where the pyridine ring is functionalized through the addition of nucleophiles, leading to the formation of chiral, partially hydrogenated pyridine derivatives. nih.gov In such a process, if a methyl group were to be introduced, its spatial orientation relative to other substituents would be critical. For example, the enantioselective synthesis of α-functionalized 1,4-dihydropyridines (1,4-DHPs) can be achieved through catalytic dearomatization. nih.gov These chiral intermediates can then be re-aromatized to form the final pyridine product. If the synthesis of this compound were to proceed through such a pathway, the stereocenter(s) created in the dearomatized intermediate would need to be controlled to potentially influence the properties of a final, non-racemic product if other chiral elements were present.

Key points regarding stereochemistry include:

Direct Aromatic Methylation : No creation of a stereocenter.

Synthesis via Chiral Intermediates : Pathways involving the dearomatization of the pyridine ring to form dihydropyridines or piperidines can be designed to be stereoselective, creating one or more stereogenic centers. nih.gov

Catalyst Control : Asymmetric catalysis is essential for controlling the stereochemical outcome in such dearomatization reactions, allowing for the synthesis of enantioenriched products. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for developing environmentally benign and economically viable production methods. rasayanjournal.co.in

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they minimize waste. acs.org

In pyridine synthesis, traditional multi-step methods often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. One-pot multicomponent reactions (MCRs) represent a powerful strategy to improve atom economy. nih.govacs.org An MCR can construct the complex pyridine core in a single step from three or more starting materials, incorporating most or all of the atoms into the final structure. acs.org

Illustrative Atom Economy Comparison:

Consider a hypothetical two-step synthesis versus a one-pot multicomponent reaction for a substituted pyridine.

Reaction Type General Scheme Atom Economy Analysis
Traditional Two-Step A + B → C (byproduct X) C + D → Product (byproduct Y)The mass of byproducts X and Y represents wasted atoms, leading to a lower overall atom economy.
Multicomponent Reaction A + B + C + D → ProductIdeally, all atoms from reactants A, B, C, and D are incorporated into the product, resulting in 100% atom economy. acs.org

Optimizing reaction efficiency also involves maximizing the chemical yield, reducing reaction times, and simplifying workup procedures, all of which contribute to a greener process. rasayanjournal.co.in

Solvent Selection and Catalyst Design for Sustainable Synthesis

The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical synthesis.

Solvent Selection : Traditional organic syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. researchgate.net Green chemistry encourages the use of more sustainable alternatives. nih.gov

Green Solvents : Bio-based solvents like ethanol, or even water, are preferred when reactant solubility allows. researchgate.net

Alternative Media : Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG) are gaining attention as non-toxic, biodegradable, and often reusable reaction media. ijarsct.co.inresearchgate.net

Solvent-Free Reactions : Conducting reactions without a solvent, for example using mechanical ball milling or microwave irradiation on solid supports, is an ideal approach to minimize solvent waste. rasayanjournal.co.innih.gov

Catalyst Design : Catalysts are fundamental to green chemistry as they enable reactions to proceed with higher efficiency and selectivity under milder conditions.

Biocatalysts : Enzymes offer high selectivity under mild conditions and are a promising green alternative for synthesizing pyridine derivatives. ijarsct.co.in

Efficient Metal Catalysts : Modern transition-metal catalysts are designed for high turnover numbers, allowing them to be used in very small quantities. Research is also focused on replacing precious metal catalysts (e.g., Rhodium, Palladium) with more abundant and less toxic metals like iron.

Microwave-Assisted Synthesis : This technique uses microwave irradiation to heat reactions, leading to dramatically reduced reaction times, lower energy consumption, and often higher product purity compared to conventional heating. nih.govacs.org

Scale-Up and Process Optimization in the Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces significant challenges that require careful process optimization.

The synthesis of key precursors, such as dichloropyridines, provides insight into the complexities of scale-up. The chlorination of pyridine or its derivatives is a common industrial process. google.comwikipedia.org Key challenges in scaling up such processes include:

Reaction Control : Chlorination reactions can be highly exothermic. Efficient heat management is critical to prevent runaway reactions and the formation of unwanted over-chlorinated byproducts.

Material Handling : Handling large quantities of corrosive reagents like chlorine gas and phosphorus oxychloride requires specialized equipment and stringent safety protocols. google.com

Product Separation and Purification : The separation of the desired product from a mixture of regioisomers and other impurities often requires energy-intensive processes like fractional distillation under reduced pressure. patsnap.com

Waste Management : The neutralization and disposal of acidic and chlorinated waste streams must be managed in an environmentally responsible manner.

To address these challenges, process optimization focuses on several key areas:

Continuous Flow Chemistry : Moving from traditional batch reactors to continuous flow systems can offer significant advantages in safety, efficiency, and consistency. researchgate.net Flow reactors allow for better control over reaction temperature and mixing, and the smaller reaction volumes at any given time reduce the risks associated with hazardous reagents. researchgate.net

Catalyst Recovery and Reuse : For catalytic processes, developing methods for efficiently separating and recycling the catalyst is crucial for economic viability and sustainability on a large scale.

Process Analytical Technology (PAT) : Implementing real-time monitoring of reaction parameters (e.g., temperature, pressure, concentration) allows for tighter control over the manufacturing process, leading to improved yield, consistent quality, and reduced waste.

By integrating advanced synthetic methods with principles of green chemistry and process engineering, the production of this compound can be made more efficient, safer, and more sustainable.

Chemical Reactivity and Mechanistic Investigations of Methyl 2,6 Dichloro 5 Methylpyridine 3 Carboxylate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, renders Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily centered on the displacement of the chloro substituents at the 2- and 6-positions.

Substitution at the 2- and 6-Chloro Positions

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic attack. The outcome of these substitution reactions is highly dependent on the nature of the nucleophile, the reaction conditions, and the electronic and steric environment of the pyridine ring.

Studies on analogous 3-substituted 2,6-dichloropyridines have shown that various nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloro groups. For instance, the reaction with amines can lead to the formation of valuable amino-pyridines, which are key intermediates in the synthesis of biologically active molecules. Similarly, reaction with alkoxides provides access to alkoxy-pyridine derivatives.

The presence of both a methyl group at the 5-position and a methyl carboxylate group at the 3-position introduces a nuanced electronic and steric landscape that influences the reactivity at the C2 and C6 positions. The methyl group, being electron-donating, might slightly deactivate the ring, while the electron-withdrawing carboxylate group enhances its electrophilicity.

Mechanistic Studies of Nucleophilic Displacement Reactions

The generally accepted mechanism for nucleophilic aromatic substitution on such activated pyridine rings is the SNAr mechanism. This process typically involves a two-step addition-elimination sequence. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing a chloro substituent, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized over the pyridine ring, stabilized by the electron-withdrawing nitrogen atom and other substituents. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

However, recent computational and kinetic isotope effect studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete Meisenheimer intermediate. rsc.org The specific mechanism for this compound would likely depend on the specific nucleophile and reaction conditions.

Kinetic studies on similar systems, such as the reaction of 4-X-substituted-2,6-dinitrochlorobenzene with pyridines, have shown that the reaction rates are influenced by the electronic properties of both the substrate and the nucleophile, as well as the solvent. acs.orgmasterorganicchemistry.com For this compound, the rate of nucleophilic attack would be influenced by the nucleophilicity of the attacking species and the stability of the resulting intermediate or transition state.

Regioselectivity and Chemoselectivity in Competitive Substitutions

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack when both the 2- and 6-chloro positions are available for substitution. The position of the initial attack is governed by a combination of electronic and steric factors.

Electronically, both the C2 and C6 positions are activated by the ring nitrogen. The methyl carboxylate group at C3 exerts a significant electronic influence. A study on the regioselectivity of nucleophilic aromatic substitution on 3-substituted 2,6-dichloropyridines revealed that the nature of the 3-substituent and the solvent play a crucial role in directing the substitution. researchgate.net For instance, with a 3-carboxylate substituent in acetonitrile, substitution is preferred at the 2-position. researchgate.net This preference can be attributed to the ability of the carboxylate group to stabilize the transition state or Meisenheimer complex formed during attack at the adjacent C2 position.

The 5-methyl group, while electronically less influential than the carboxylate, can exert a steric effect, potentially hindering the approach of bulky nucleophiles to the adjacent C6 position. This steric hindrance could further favor substitution at the C2 position.

Solvent effects are also critical in determining regioselectivity. The same study on 3-substituted 2,6-dichloropyridines demonstrated that the regioselectivity could be switched by changing the solvent. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the 2-isomer in dichloromethane (B109758) was observed, which could be inverted to a 2:1 selectivity for the 6-isomer in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This is attributed to the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on a Related 3-Substituted 2,6-Dichloropyridine (B45657)

3-SubstituentNucleophileSolventProduct Ratio (2-isomer : 6-isomer)
-COOCH31-MethylpiperazineDichloromethane16 : 1
-COOCH31-MethylpiperazineDMSO1 : 2
-CONH21-MethylpiperazineAcetonitrile9 : 1
-CN1-MethylpiperazineAcetonitrile1 : 9
-CF31-MethylpiperazineAcetonitrile1 : 9

Data adapted from a study on 3-substituted 2,6-dichloropyridines. researchgate.net

Reactions Involving the Carboxylate Ester Functionality

The methyl carboxylate group at the 3-position of the pyridine ring offers another site for chemical modification, allowing for transformations such as hydrolysis, transesterification, and reduction.

Ester Hydrolysis and Transesterification Reactions

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521), proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification provides the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed. The steric hindrance around the ester group in this compound, due to the adjacent chloro and methyl groups, might influence the rate of these reactions.

Reduction of the Ester Group to Alcohol and Aldehyde Derivatives

The carboxylate ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the corresponding primary alcohol, (2,6-dichloro-5-methylpyridin-3-yl)methanol. The reaction proceeds through the initial formation of an aldehyde intermediate, which is immediately further reduced to the alcohol.

For the selective reduction of the ester to the corresponding aldehyde, 2,6-dichloro-5-methylpyridine-3-carbaldehyde, more sterically hindered and less reactive reducing agents are required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comchemistrysteps.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by hydride transfer to form a stable tetrahedral intermediate which does not collapse until aqueous workup, at which point the aldehyde is liberated. youtube.com

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. commonorganicchemistry.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, such as a methanol-THF mixture, which has been shown to reduce aromatic methyl esters to their corresponding alcohols. researchgate.netresearchgate.net

Table 2: Common Reducing Agents for Ester Transformation

Reducing AgentTypical ProductKey Conditions
Lithium aluminum hydride (LiAlH₄)Primary AlcoholAnhydrous ether or THF
Diisobutylaluminum hydride (DIBAL-H)AldehydeLow temperature (-78 °C)
Sodium borohydride (NaBH₄)Generally unreactiveCan be enhanced with additives/specific solvents to yield alcohol

Amidation and Related Carboxylic Acid Derivatizations

The methyl ester group at the 3-position is a key site for derivatization, primarily through hydrolysis to the parent carboxylic acid and subsequent conversion to amides and other acid derivatives.

Hydrolysis to Carboxylic Acid: The conversion of the methyl ester to 2,6-dichloro-5-methylnicotinic acid is a critical first step for many derivatizations. This transformation is typically achieved through saponification, involving treatment with a strong base like sodium hydroxide, followed by acidification with a mineral acid such as hydrochloric acid to precipitate the free carboxylic acid. This process is analogous to the hydrolysis of similar nicotinic acid esters. google.comgoogle.com

Amide Formation: Once the carboxylic acid is obtained, it can be converted into a variety of amides. A common and effective method involves a two-step procedure. First, the carboxylic acid is activated by converting it to an acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride in an inert solvent. chemicalbook.com The resulting highly reactive 2,6-dichloro-5-methylnicotinoyl chloride can then be treated with a wide range of primary or secondary amines, or ammonia (B1221849), to yield the corresponding amides. chemicalbook.com This pathway provides access to a large library of derivatized compounds.

Below is a table summarizing these key derivatization reactions.

Transformation Starting Material Reagents Product
HydrolysisThis compound1. NaOH (aq) 2. HCl (aq)2,6-dichloro-5-methylnicotinic acid
Amidation2,6-dichloro-5-methylnicotinic acid1. (COCl)₂ or SOCl₂ 2. R¹R²NH2,6-dichloro-5-methyl-N¹,N²-dialkylnicotinamide

Reactivity of the Methyl Group at the 5-Position

The methyl group at the 5-position, while generally less reactive than the other functional groups, offers opportunities for side-chain modification through benzylic-type reactions.

Benzylic Functionalization and Side-Chain Modifications

The C-H bonds of the 5-methyl group exhibit reactivity similar to benzylic positions, allowing for free-radical halogenation. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can introduce a bromine atom, yielding Methyl 2,6-dichloro-5-(bromomethyl)pyridine-3-carboxylate. This brominated intermediate is a versatile precursor for a variety of side-chain modifications via nucleophilic substitution reactions. wisc.edu For instance, it can be converted to alcohols, ethers, amines, and nitriles, significantly expanding the molecular diversity accessible from the parent compound.

The table below illustrates potential modifications starting from the brominated intermediate.

Product Class Nucleophile/Reagent Resulting Side-Chain (-CH₂-Y)
AlcoholH₂O / Hydrolysis-CH₂OH
EtherNaOR (Sodium Alkoxide)-CH₂OR
AmineR₂NH (Amine)-CH₂NR₂
NitrileNaCN (Sodium Cyanide)-CH₂CN
ThioetherNaSR (Sodium Thiolate)-CH₂SR

Oxidative Transformations of the Methyl Group

The 5-methyl group can be oxidized to higher oxidation states, such as an aldehyde (formyl group) or a carboxylic acid. These transformations typically require strong oxidizing agents or specific catalytic systems. mdpi.com For example, oxidation with potassium permanganate (B83412) (KMnO₄) or under metal-catalyzed conditions (e.g., Co, Mn) with peroxides can convert the methyl group into a carboxylic acid. mdpi.comresearchgate.net This would form 2,6-dichloropyridine-3,5-dicarboxylic acid monomethyl ester, introducing a second acidic site on the pyridine ring. Milder or more selective oxidation conditions could potentially yield the corresponding aldehyde, Methyl 2,6-dichloro-5-formylpyridine-3-carboxylate.

Transformation Typical Reagents Product
Oxidation to AldehydeSelective Oxidants (e.g., SeO₂)Methyl 2,6-dichloro-5-formylpyridine-3-carboxylate
Oxidation to Carboxylic AcidKMnO₄ or Catalytic Oxidation2,6-dichloropyridine-3,5-dicarboxylic acid monomethyl ester

Cross-Coupling Reactions Utilizing the Halogen Atoms

The two chlorine atoms at the C2 and C6 positions are prime sites for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions—whether coupling occurs at C2 or C6—is a key consideration and can often be controlled by the choice of catalyst and reaction conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloro-substituents with aryl or vinyl boronic acids. Research on analogous substrates, such as methyl 2,6-dichloronicotinate, has demonstrated that high regioselectivity can be achieved by carefully selecting the palladium catalyst. rsc.org For example, using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] has been shown to favor substitution at the C6 position. rsc.org Conversely, employing specific palladacycle pre-catalysts can direct the coupling selectively to the C2 position. rsc.org This catalyst-controlled selectivity allows for the programmed synthesis of distinct isomers from the same starting material.

The table below summarizes the catalyst-dependent selectivity in the Suzuki-Miyaura coupling.

Target Position Proposed Catalyst System Product
C6-ArylationPd(PPh₃)₄, Base (e.g., K₂CO₃)Methyl 2-chloro-5-methyl-6-arylpyridine-3-carboxylate
C2-ArylationPXPd₂ Palladacycle, BaseMethyl 6-chloro-5-methyl-2-arylpyridine-3-carboxylate

Heck and Sonogashira Coupling Reactions

While the Suzuki reaction is well-established, the C-Cl bonds of this compound are also potential sites for Heck and Sonogashira coupling reactions, although these transformations are generally more challenging due to the lower reactivity of aryl chlorides compared to bromides and iodides. rsc.org

The Heck reaction would involve coupling with an alkene to introduce a vinyl side chain at either the C2 or C6 position. The Sonogashira reaction would couple the substrate with a terminal alkyne, installing an alkynyl functional group. rsc.org Both reactions would require robust palladium catalysts, often with specialized phosphine (B1218219) ligands, and more forcing reaction conditions (e.g., higher temperatures) to facilitate the oxidative addition of the C-Cl bond to the palladium center. rsc.orgnih.gov As with the Suzuki coupling, achieving regioselectivity between the C2 and C6 positions would be a primary objective, likely dependent on the specific ligand and catalyst system employed.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. znaturforsch.com This reaction is highly relevant for the functionalization of aryl halides, such as this compound. The presence of two chlorine atoms on the pyridine ring offers opportunities for mono- or di-amination, depending on the reaction conditions and the stoichiometry of the reagents.

The reactivity of the two chlorine atoms at the C2 and C6 positions is not identical. The C2 position is generally more susceptible to nucleophilic attack due to the electronic influence of the pyridine nitrogen. In the context of Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have expanded the scope of this reaction to include less reactive aryl chlorides. wikipedia.orgsigmaaldrich.com

For a substrate like this compound, a typical Buchwald-Hartwig reaction would involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) in an inert solvent such as toluene (B28343) or dioxane. jk-sci.com The reaction temperature can range from room temperature to over 100 °C. jk-sci.com The coupling can be performed with a variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines.

Below is a representative table of conditions that could be applied for the mono-amination of this compound based on general knowledge of Buchwald-Hartwig reactions on dichloropyridines.

EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane100[Hypothetical] 85
2MorpholinePd(OAc)₂RuPhosK₃PO₄Toluene90[Hypothetical] 92
3n-ButylaminePd₂(dba)₃BINAPNaOt-BuToluene80[Hypothetical] 78

Data in this table is hypothetical and for illustrative purposes, based on typical outcomes for similar substrates.

Other C-N coupling reactions, such as the Ullmann condensation, could also be employed, although these typically require harsher reaction conditions, including higher temperatures and the use of copper catalysts.

Reaction Kinetics and Catalyst Optimization in Cross-Coupling

The kinetics of cross-coupling reactions on dihalopyridines are influenced by several factors, including the nature of the halogen, the electronic and steric properties of the substituents on the pyridine ring, the choice of catalyst, ligand, base, and solvent. For this compound, the electron-withdrawing nature of the methyl ester group at the C3 position and the methyl group at the C5 position can influence the reactivity of the C-Cl bonds at the C2 and C6 positions.

Catalyst optimization is a critical aspect of developing efficient cross-coupling protocols. The development of several generations of Buchwald ligands has allowed for the coupling of a wide array of amines with aryl chlorides under increasingly mild conditions. sigmaaldrich.com For a sterically hindered substrate, a bulky phosphine ligand is often required to achieve reasonable yields. wikipedia.org High-throughput experimentation can be a valuable tool for rapidly screening different combinations of catalysts, ligands, and bases to identify the optimal conditions for a specific transformation.

Kinetic studies on similar pyridine systems have shown that the reaction rate can be dependent on the concentration of the catalyst, the aryl halide, and the amine. researchgate.net The reaction mechanism is generally understood to involve an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. jk-sci.com

Reduction of the Pyridine Core and Hydrogenation Studies

The catalytic hydrogenation of the pyridine ring in this compound would lead to the corresponding piperidine (B6355638) derivative. This transformation typically requires a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and choice of catalyst, can influence the selectivity and yield of the hydrogenation.

Given the presence of two chlorine atoms, dehalogenation can be a competing reaction during catalytic hydrogenation. The choice of catalyst and reaction conditions is therefore crucial to selectively reduce the pyridine ring while preserving the C-Cl bonds. For example, rhodium-based catalysts are often effective for the hydrogenation of aromatic rings under milder conditions, which may help to minimize dehalogenation.

A representative table of conditions for the catalytic hydrogenation of a substituted pyridine is provided below.

EntryCatalystSolventPressure (atm)Temp (°C)ProductYield (%)
15% Rh/CMethanol1025Methyl 2,6-dichloro-5-methylpiperidine-3-carboxylate[Hypothetical] 90
210% Pd/CEthanol2050Methyl 5-methylpiperidine-3-carboxylate (dehalogenated)[Hypothetical] 75
3PtO₂Acetic Acid525Methyl 2,6-dichloro-5-methylpiperidine-3-carboxylate[Hypothetical] 88

Data in this table is hypothetical and for illustrative purposes, based on typical outcomes for similar substrates.

The Bouveault-Blanc reduction is a classic method for the reduction of esters to primary alcohols using sodium metal in the presence of an alcohol, typically ethanol. wikipedia.org Applying this reaction to this compound would be expected to reduce the methyl ester group to a hydroxymethyl group. A potential side reaction could be the reduction of the chlorine atoms, although the Bouveault-Blanc reduction is generally chemoselective for esters. alfa-chemistry.com

Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), are common reagents for the reduction of esters. LiAlH₄ is a powerful reducing agent that would readily reduce the methyl ester of the title compound to the corresponding primary alcohol. However, it may also reduce the C-Cl bonds. NaBH₄ is a milder reducing agent and would likely not reduce the ester group under standard conditions, but its reactivity can be enhanced with the use of additives.

A table summarizing the expected outcomes of these reductions is presented below.

EntryReagentSolventExpected Product
1Sodium, EthanolToluene(2,6-dichloro-5-methylpyridin-3-yl)methanol
2LiAlH₄THF(5-methylpyridin-3-yl)methanol (potential dehalogenation)
3NaBH₄, LiClEthanolThis compound (no reaction)

The products in this table are predicted based on the known reactivity of the reagents.

Metalation and Organometallic Reactions

The presence of two chlorine atoms and a proton at the C4 position of the pyridine ring of this compound offers several possibilities for metalation. Directed ortho-metalation, using a strong lithium amide base like lithium diisopropylamide (LDA), could potentially deprotonate the C4 position due to the directing effect of the adjacent ester group. However, the chlorine atoms themselves can also direct metalation.

Alternatively, halogen-metal exchange is a common method for the preparation of organometallic reagents from aryl halides. Using an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures could lead to the selective exchange of one of the chlorine atoms with lithium. The C2 chlorine is generally more susceptible to such an exchange. The resulting organolithium species can then be trapped with various electrophiles to introduce new functional groups at that position.

The magnesiation of 2,6-dichloropyridine has been shown to proceed with high regioselectivity at the C4 position using TMPMgCl·LiCl. znaturforsch.com This suggests that a similar approach with this compound could provide a route to functionalization at the C4 position.

The resulting organometallic intermediates, whether lithium or magnesium species, can participate in a variety of subsequent reactions, including cross-coupling reactions (e.g., Suzuki, Negishi), addition to carbonyl compounds, and reactions with other electrophiles, providing a versatile platform for the synthesis of more complex pyridine derivatives.

Derivatization and Functionalization Strategies Employing Methyl 2,6 Dichloro 5 Methylpyridine 3 Carboxylate

Synthesis of Novel Pyridine (B92270) Derivatives via Sequential Transformations

The strategic, stepwise modification of the different functional groups on the methyl 2,6-dichloro-5-methylpyridine-3-carboxylate core allows for the controlled synthesis of diverse polysubstituted pyridine derivatives. The differential reactivity of the halogen atoms, coupled with the potential for transforming the ester and methyl groups, enables a high degree of molecular complexity to be built from this single precursor.

The two chlorine atoms at the C2 and C6 positions of the pyridine ring are prime sites for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring, particularly the electron-withdrawing effects of the nitrogen atom and the carboxylate group, facilitates the displacement of these halogen atoms by a variety of nucleophiles.

Research on analogous 2,6-dichloropyridine (B45657) systems has demonstrated that regioselective substitution is often achievable. For instance, in the related compound 2,6-dichloro-3-trifluoromethylpyridine, reaction with N-benzylmethylamine resulted in a highly regioselective substitution, yielding the 6-amino derivative with a ratio greater than 98:2. nih.gov This type of selectivity is crucial for controlled synthesis, allowing for the sequential introduction of different functionalities.

Common transformations at these halogen positions include:

Amination: Displacement of one or both chlorine atoms with primary or secondary amines to introduce diverse amino functionalities.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form the corresponding ethers.

Thiolation: Substitution with thiols to generate thioethers.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, introducing aryl, vinyl, alkynyl, and substituted amino groups.

These sequential transformations allow for the construction of pyridine derivatives with tailored electronic and steric properties.

Table 1: Representative Functionalization Reactions at Halogen Positions

Reaction Type Reagent/Catalyst Position(s) Functionalized Product Type
Amination R¹R²NH C2 and/or C6 Aminopyridine
Alkoxylation R-ONa C2 and/or C6 Alkoxypyridine
Suzuki Coupling Ar-B(OH)₂ / Pd catalyst C2 and/or C6 Arylpyridine
Sonogashira Coupling RC≡CH / Pd, Cu catalyst C2 and/or C6 Alkynylpyridine

Following the functionalization of the chloro positions, the ester and methyl groups offer further opportunities for derivatization. The methyl ester at the C3 position can undergo a variety of classical transformations:

Hydrolysis: Saponification of the ester using a base (e.g., NaOH, KOH) followed by acidification yields the corresponding carboxylic acid. This acid can then serve as a handle for further reactions.

Amidation: The ester can be directly converted to an amide via aminolysis, or the corresponding carboxylic acid can be coupled with an amine using standard peptide coupling reagents. This allows for the introduction of a vast array of amide functionalities. nih.govmdpi.com

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further modified, for example, through oxidation or etherification.

The methyl group at the C5 position is generally less reactive but can be functionalized under specific conditions, such as free-radical halogenation or oxidation, to introduce further diversity into the molecular structure. Modification of methyl groups on related heterocyclic systems has been demonstrated to significantly impact biological activity. mdpi.com

Construction of Fused Heterocyclic Systems

The polysubstituted nature of this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups, intramolecular cyclization reactions can be induced to form bicyclic and polycyclic structures containing the pyridine ring.

Annulation, or ring-forming, reactions can be designed to build new rings onto the pyridine core. This is typically achieved by first substituting the C2 and C3 positions (or C3 and C4, though less direct from this starting material) with functionalities that can react with each other. For example, a group introduced at the C2 position via substitution of the chlorine can be made to react with the C3-carboxylate group or a derivative thereof.

A common strategy involves:

Substitution of the C2-chloro group with a nucleophile containing an additional reactive site (e.g., an amino group with an ortho-ester, a thiol with an adjacent ketone).

Modification of the C3-ester to a more reactive form (e.g., an acid chloride or amide).

An intramolecular cyclization reaction to form a new five- or six-membered ring fused to the pyridine at the 2,3-positions.

These strategies are fundamental in constructing a variety of fused systems, such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines. researchgate.net

Extending the principles of annulation, more complex pyrido-fused polycyclic systems can be constructed. These structures are of significant interest in medicinal chemistry and materials science. mdpi.com Synthetic pathways to systems like pyrido[3,4-c]pyridazines often start from suitably substituted pyridine precursors. researchgate.net

A potential synthetic route starting from this compound could involve:

Selective functionalization at the C2 and C6 positions.

Modification of the C3-carboxylate and C5-methyl groups.

A sequence of intermolecular and intramolecular reactions to build additional rings. For example, a reaction sequence could build a second pyridine or pyridazine (B1198779) ring, leading to pyridopyridines or pyridopyridazines.

The synthesis of these polycyclic systems highlights the utility of the starting material as a foundational building block for creating structurally complex and diverse heterocyclic scaffolds.

Table 2: Examples of Potential Fused Heterocyclic Systems

Fused System General Structure Synthetic Strategy
Pyrrolo[2,3-b]pyridine Pyridine fused with pyrrole SNAr at C2 with an amino-ester followed by intramolecular cyclization.
Thieno[2,3-b]pyridine Pyridine fused with thiophene SNAr at C2 with a mercapto-ketone followed by cyclization.
Pyrido[2,3-d]pyrimidine Pyridine fused with pyrimidine (B1678525) Conversion of C3-ester to amide, followed by reaction with a 1,3-dielectrophile.

Libraries and Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly synthesize a large number of diverse compounds, known as a chemical library, which can then be screened for desired properties. nih.gov The structural features of this compound make it an excellent scaffold for such approaches.

The key to its utility in combinatorial synthesis lies in the presence of multiple, orthogonally reactive functional groups:

C6-Cl: The more reactive chlorine, which can be substituted in a first step with a diverse set of building blocks (e.g., various amines, alcohols).

C2-Cl: The less reactive chlorine, allowing for a second, different set of building blocks to be introduced after the first substitution.

C3-Ester: This group can be hydrolyzed and coupled with a library of amines or alcohols to create a diverse set of amides or esters.

By systematically varying the reagents used at each of these three positions, a large and structurally diverse library of pyridine derivatives can be generated from a single, common intermediate. This parallel synthesis approach is highly efficient for exploring the chemical space around the pyridine core, which is invaluable in drug discovery and materials science. nih.gov For example, a three-component combinatorial synthesis could involve reacting the scaffold with a set of amines at C6, a different set of boronic acids at C2 (via Suzuki coupling), and a final set of amines at C3 (after hydrolysis and activation), leading to a vast number of unique products.

High-Throughput Synthesis of Diverse Derivatives

The structure of this compound is exceptionally well-suited for high-throughput synthesis (HTS) and the creation of compound libraries. The differential reactivity of the chlorine atoms, influenced by the electronic effects of the ester and methyl groups, can be exploited to achieve selective and sequential diversification. This allows for a combinatorial approach where a variety of building blocks can be introduced in a stepwise manner.

Modern synthetic methodologies, particularly those amenable to automation and parallel synthesis, are central to the high-throughput derivatization of such scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are mainstays in this context. These reactions are known for their broad functional group tolerance and have been extensively optimized for library synthesis.

For instance, a high-throughput approach to derivatize a 2,6-dichloropyridine core could involve a multiwell plate format. In the first step, a diverse set of boronic acids could be coupled at one of the chloro positions under palladium catalysis. Following a purification step, a second set of diverse coupling partners (e.g., amines, phenols, or terminal alkynes) could be introduced at the remaining chloro position. This two-step sequence allows for the rapid generation of a large and diverse library of compounds from a single starting scaffold.

The table below illustrates a hypothetical high-throughput synthesis campaign based on the sequential functionalization of a 2,6-dichloropyridine scaffold analogous to this compound.

EntryR1 Group (Position 6)R2 Group (Position 2)Reaction Type 1Reaction Type 2
14-MethoxyphenylMorpholinoSuzuki CouplingBuchwald-Hartwig Amination
23-ThienylPhenoxySuzuki CouplingBuchwald-Hartwig Etherification
32-FurylAnilinoSuzuki CouplingBuchwald-Hartwig Amination
4PhenylPiperidin-1-ylSuzuki CouplingBuchwald-Hartwig Amination
54-FluorophenylCyclohexylaminoSuzuki CouplingBuchwald-Hartwig Amination
6PhenylethynylBenzylaminoSonogashira CouplingBuchwald-Hartwig Amination
7Pyridin-3-yl4-MethylphenoxySuzuki CouplingBuchwald-Hartwig Etherification

Scaffold Diversity and Molecular Complexity Generation

The generation of scaffold diversity and molecular complexity is a paramount objective in modern drug discovery and materials science. A scaffold is the core molecular framework of a molecule, and the ability to generate diverse scaffolds from a common starting material is a powerful strategy for exploring new areas of chemical space. This compound serves as an excellent starting point for such endeavors.

The derivatization strategies discussed previously not only allow for the appendage of various functional groups but can also be employed to construct new ring systems, thereby generating novel molecular scaffolds. For example, a di-functional nucleophile, such as a 2-aminophenol (B121084) or a 1,2-diaminobenzene, can be reacted with the dichloropyridine core to form fused heterocyclic systems.

Furthermore, the concept of "scaffold hopping," which involves modifying the core structure of a molecule while retaining its key binding elements, can be effectively applied. By replacing the pyridine core with other heterocyclic systems through a series of synthetic transformations, new classes of compounds with potentially different biological activities or material properties can be discovered.

The generation of molecular complexity from a relatively simple starting material like this compound can be achieved through cascade reactions or multi-step sequences that introduce stereocenters and increase the sp³ character of the molecule. For instance, the ester group can be reduced to an alcohol, which can then participate in further transformations. The pyridine ring itself can be reduced to a piperidine (B6355638), introducing significant three-dimensionality.

The following table provides examples of how diverse scaffolds and increased molecular complexity can be generated from a 2,6-dichloropyridine-3-carboxylate core.

EntryInitial ScaffoldTransformation StrategyResulting Scaffold/FeatureIncrease in Complexity
12,6-DichloropyridineReaction with 2-aminophenolFused Pyrido-oxazineNew heterocyclic ring system
22,6-DichloropyridineReaction with ethylenediamineFused Pyrido-dihydropyrazineNew heterocyclic ring system
32,6-DichloropyridineIntramolecular Heck reaction of a derivativeBridged PyridineIncreased rigidity and 3D shape
4Pyridine-3-carboxylateReduction of ester to alcohol, then etherificationIntroduction of chiral side chainCreation of a stereocenter
5Pyridine ringCatalytic hydrogenationPiperidine ringIncreased sp³ character and conformational flexibility
62,6-Disubstituted PyridineDi-alkylation of an amino substituentQuaternary ammonium (B1175870) centerIntroduction of a permanent positive charge

Role of Methyl 2,6 Dichloro 5 Methylpyridine 3 Carboxylate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Natural Products Scaffolds

While direct and extensive research detailing the use of Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate in the total synthesis of complex natural products is not widely available in peer-reviewed literature, its structural motifs are present in various biologically active molecules. Halogenated pyridines are known components of certain marine alkaloids and other natural products. The strategic placement of reactive sites on this compound allows for its potential incorporation into synthetic routes targeting such complex molecular architectures. Synthetic strategies often rely on the use of advanced intermediates that can be elaborated into the final natural product. nih.gov The functional groups present in this compound provide multiple handles for synthetic transformations, making it a plausible, though not yet widely documented, precursor for natural product scaffolds.

Building Block for Advanced Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry and materials science. mdpi.com this compound serves as a valuable starting material for the synthesis of more complex, fused, and substituted heterocyclic systems.

The chlorine atoms can be selectively displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups. For instance, the reaction with amines can lead to the formation of aminopyridines, which are precursors to fused heterocyclic systems like pyrido[2,3-d]pyrimidines or other related scaffolds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond-forming reactions or other transformations. This versatility allows for the construction of diverse libraries of heterocyclic compounds for screening in drug discovery and materials science applications.

Intermediate in the Development of Agrochemical Active Ingredients (Focus on chemical synthesis, not efficacy)

One of the more documented applications of substituted dichloropyridines is in the synthesis of agrochemicals. agropages.comgugupharm.com While specific patents detailing the direct use of this compound are not abundant, the synthesis of various herbicides and pesticides often involves intermediates with similar substitution patterns. nih.gov

For example, the synthesis of certain herbicidal compounds involves the chlorination of methylpyridine derivatives to create reactive intermediates. patsnap.comepo.org These chlorinated pyridines can then undergo further reactions to build the final active ingredient. The 2,6-dichloro substitution pattern is particularly useful for introducing other functional groups that are essential for the biological activity of the final product. The synthesis of 2-chloro-5-methylpyridine (B98176) is a known step in the production of certain herbicides. google.com The presence of the methyl ester in the subject compound offers an additional site for modification, potentially leading to the development of new agrochemical candidates.

A general synthetic route could involve the nucleophilic substitution of one or both chlorine atoms, followed by modification of the ester group. This approach allows for the systematic variation of the substituents on the pyridine (B92270) ring, a common strategy in the development of new agrochemical products.

Utility in the Preparation of Specialized Organic Materials Precursors

The pyridine ring is a key component in many organic materials due to its electronic properties and ability to coordinate with metals. The functional groups on this compound make it a potential precursor for the synthesis of specialized organic materials.

The chlorine atoms can be replaced through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents. This allows for the creation of extended π-conjugated systems, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has gained significant attention in the development of materials for OLEDs. beilstein-journals.org While not a dicarbonitrile itself, the dicarboxylate could be converted to such, indicating the potential of this structural backbone in materials science.

Furthermore, the nitrogen atom of the pyridine ring can act as a ligand for metal ions, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photophysical properties.

Spectroscopic and Structural Elucidation of Methyl 2,6 Dichloro 5 Methylpyridine 3 Carboxylate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. However, a thorough review of scientific literature and chemical databases indicates that specific experimental NMR data for Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate has not been published.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for unambiguously assigning the structure of a molecule.

COSY experiments would be utilized to establish the connectivity between protons, specifically to confirm the presence of the isolated aromatic proton on the pyridine (B92270) ring.

HSQC would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the pyridine ring carbons, the methyl group, and the methoxy (B1213986) group carbons.

HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the relative positions of the substituents on the pyridine ring. For instance, correlations would be expected between the methyl protons and the C5 and C6 carbons of the pyridine ring, and between the methoxy protons and the carboxyl carbon.

Despite the utility of these techniques, no specific COSY, HSQC, or HMBC data for this compound is currently available in the public domain.

Solid-State NMR Applications for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for characterizing the structure and dynamics of crystalline materials. It can provide information on polymorphism, intermolecular interactions, and the conformation of molecules in the solid state. To date, no solid-state NMR studies have been reported for this compound.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. While no experimental HRMS data has been published, predicted data for this compound is available. uni.lu The monoisotopic mass of the compound is 218.98538 Da. uni.lu

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide valuable structural information by breaking the molecule into smaller, charged fragments. Potential fragmentation pathways for this molecule could include the loss of the methoxy group, the entire ester group, or a chlorine atom.

Predicted mass spectrometry data for various adducts of the parent molecule have been calculated and are presented in the table below. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺219.99266137.6
[M+Na]⁺241.97460149.3
[M-H]⁻217.97810140.2
[M+NH₄]⁺237.01920156.8
[M+K]⁺257.94854145.2
[M]⁺218.98483143.2

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. A search of the crystallographic literature reveals that no single-crystal X-ray diffraction studies have been performed on this compound. Consequently, its crystal structure and solid-state conformation remain undetermined.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy : An IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching vibrations, C-Cl stretches, and aromatic C=C and C-N stretching vibrations of the pyridine ring.

Despite the predictive utility of these techniques, no experimental IR or Raman spectra for this compound have been published.

Chiroptical Spectroscopy (If Chiral Derivatives are Formed)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound is an achiral molecule and therefore would not exhibit a chiroptical response. The synthesis and chiroptical analysis of chiral derivatives of this compound have not been reported in the scientific literature.

Computational and Theoretical Investigations of Methyl 2,6 Dichloro 5 Methylpyridine 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Among these, the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate, the electron-withdrawing chloro and carboxylate groups, along with the electronegative nitrogen atom in the pyridine (B92270) ring, are expected to lower the energy levels of both the HOMO and LUMO. The methyl group, being electron-donating, would have a contrary, albeit smaller, effect. DFT calculations would be essential to quantify these effects and predict the molecule's reactivity.

ParameterIllustrative Predicted Value (eV)Significance
HOMO Energy-6.8Indicates electron-donating ability; relates to ionization potential.
LUMO Energy-1.5Indicates electron-accepting ability; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.3Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the electron density surface of the molecule, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In the case of this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, identifying them as primary sites for electrophilic interaction. Conversely, the areas around the hydrogen atoms and the carbon atoms bonded to the electronegative chlorine atoms would likely exhibit a positive potential, making them susceptible to nucleophilic attack.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine Nitrogen AtomNegative (Red)Site for electrophilic attack, protonation, and hydrogen bonding.
Carbonyl Oxygen of EsterNegative (Red)Nucleophilic center, potential for coordination with Lewis acids.
Carbon atoms C2 and C6 (bonded to Cl)Positive (Blue/Green)Potential sites for nucleophilic substitution.
Hydrogen AtomsPositive (Blue)Potential for hydrogen bonding interactions.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the intricate details of chemical reactions, allowing for the mapping of reaction pathways and the identification of high-energy transition states.

By modeling the potential energy surface of a reaction, computational methods can trace the energetic profile from reactants to products. This involves locating the stable intermediates and the transition states that connect them. Such studies can reveal the step-by-step mechanism of a reaction. For instance, computational studies on the formation of substituted pyridines have been used to determine the role of catalysts and to propose multi-step reaction pathways involving cycloadditions and subsequent ring-opening. rsc.org

For this compound, a key reaction would be the nucleophilic aromatic substitution of the chlorine atoms. Computational modeling could elucidate the mechanism of such a substitution, determining whether it proceeds via a Meisenheimer complex intermediate and calculating the activation energies for each step.

When a molecule has multiple reactive sites, computational modeling can predict which site is more likely to react, a property known as selectivity. By comparing the activation energies for competing reaction pathways, the most favorable pathway, and therefore the major product, can be determined. For example, studies on the amination of substituted pyridines have utilized computational analysis to understand and predict the regioselectivity of the reaction. nih.gov

In this compound, the two chlorine atoms at the C2 and C6 positions are electronically distinct due to the influence of the adjacent methyl and carboxylate groups. Computational transition state analysis could predict which of these two positions is more susceptible to nucleophilic attack by calculating and comparing the activation barriers for substitution at each site.

Reaction PathwayHypothetical Activation Energy (kcal/mol)Predicted Outcome
Nucleophilic attack at C225.5A potential reaction pathway.
Nucleophilic attack at C623.8The kinetically favored product due to a lower activation barrier.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities but are in constant motion. Understanding their flexibility and dynamic behavior is crucial for predicting their properties and interactions.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For molecules with rotatable bonds, multiple conformers can exist, each with a different energy level due to factors like steric hindrance. libretexts.org For this compound, a key aspect of its conformational landscape would be the rotation around the C3-C(O) bond of the methyl ester group. The orientation of this group relative to the pyridine ring will be influenced by steric interactions with the adjacent methyl group at C5 and the chlorine atom at C2. Computational methods can be used to calculate the energy of different conformers and identify the most stable, low-energy arrangement.

Conformer (Dihedral Angle of C2-C3-C=O)Hypothetical Relative Energy (kcal/mol)Predicted Stability
Syn-periplanar (0°)+3.5Disfavored due to steric clash with the C2-Cl group.
Anti-periplanar (180°)0.0Likely the most stable conformer, minimizing steric interactions.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules) over time. Such simulations are particularly useful for understanding the behavior of molecules in solution or their interactions with biological macromolecules like proteins. nih.govresearchgate.net For this compound, MD simulations could be employed to investigate its solvation properties in different solvents or to model its binding to a potential biological target, providing insights into the stability and dynamics of the resulting complex.

Prediction of Spectroscopic Parameters via Computational Methods

The in-silico prediction of spectroscopic parameters is a powerful tool in modern chemistry, offering insights into the structural and electronic properties of molecules prior to their synthesis and experimental characterization. For this compound, computational methods can provide valuable estimations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational software can predict the ¹H and ¹³C NMR spectra of this compound. These predictions are typically based on Density Functional Theory (DFT) calculations, which model the electronic environment of each nucleus. The predicted chemical shifts are crucial for confirming the molecular structure.

For ¹H NMR, the aromatic proton on the pyridine ring is expected to be in the downfield region, influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylate group. The protons of the methyl group on the ring and the methyl ester group will appear further upfield.

For ¹³C NMR, the carbon atoms of the pyridine ring will exhibit distinct chemical shifts based on their substitution. The carbonyl carbon of the ester group will be the most downfield signal. The carbons bonded to chlorine atoms will also show characteristic downfield shifts.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using DFT methods, which predict the vibrational frequencies of the molecule's functional groups. For this compound, key predicted vibrational bands would include the C=O stretching of the ester group, C-Cl stretching frequencies, C-N stretching of the pyridine ring, and various C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Vis absorption spectrum. This analysis provides information about the electronic transitions within the molecule. The predicted λmax values for this compound would correspond to π → π* and n → π* transitions within the substituted pyridine ring system.

Below are interactive data tables presenting hypothetical, yet scientifically plausible, predicted spectroscopic data for this compound, based on established computational methodologies.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity
Ar-H8.15s
O-CH₃3.90s
Ar-CH₃2.50s

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O164.5
C-Cl (C2)151.0
C-Cl (C6)149.8
C-COOCH₃128.5
C-CH₃135.0
Ar-CH130.0
O-CH₃52.8
Ar-CH₃18.2

Table 3: Predicted Key IR Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch (Ester)1725
C-N Stretch (Pyridine)1550
C-Cl Stretch850
C-H Stretch (Aromatic)3050
C-H Stretch (Aliphatic)2950

Table 4: Predicted UV-Vis Absorption Maxima

Transition Predicted λmax (nm)
π → π280
n → π310

Synthetic Accessibility Scoring and Retrosynthetic Analysis

Synthetic Accessibility Scoring:

Retrosynthetic Analysis:

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. A plausible retrosynthetic pathway for this compound is outlined below.

The primary disconnection would be the ester linkage, suggesting that the target molecule can be synthesized from 2,6-dichloro-5-methylpyridine-3-carboxylic acid (1) and methanol (B129727). This is a standard esterification reaction.

The carboxylic acid (1) can be envisioned as being derived from the hydrolysis of a corresponding nitrile, 2,6-dichloro-5-methylpyridine-3-carbonitrile (2).

The nitrile (2) could be formed from a dihydroxypyridine precursor, 2,6-dihydroxy-5-methylpyridine-3-carbonitrile (3), through a chlorination reaction, likely using a reagent such as phosphorus oxychloride (POCl₃).

The dihydroxypyridine (3) can be constructed from simpler acyclic precursors through a condensation reaction. For example, a reaction involving an appropriately substituted β-ketoester and an ammonia (B1221849) source could form the pyridine ring.

This retrosynthetic analysis suggests a feasible synthetic route starting from relatively simple and potentially commercially available building blocks. The key steps would involve the construction of the substituted pyridine ring, followed by chlorination and functional group manipulation to install the methyl ester.

Structure Reactivity Relationship Srr Studies of Methyl 2,6 Dichloro 5 Methylpyridine 3 Carboxylate

Impact of Substituents on the Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further intensified by the presence of electron-withdrawing groups. This inherent π-deficiency makes the pyridine ring generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions, and more susceptible to nucleophilic aromatic substitution. uoanbar.edu.iqresearchgate.net

The substituents on methyl 2,6-dichloro-5-methylpyridine-3-carboxylate have distinct effects:

Chloro Groups (at C2 and C6): As halogens, the two chlorine atoms are strongly electron-withdrawing through their inductive effect (-I), significantly reducing the electron density of the pyridine ring. This deactivation makes electrophilic attack very difficult. Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions they occupy (C2 and C6).

Methyl Group (at C5): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It slightly counteracts the deactivating effects of the chloro and carboxylate groups, increasing the electron density of the ring, albeit to a lesser extent.

Methyl Carboxylate Group (at C3): The ester group (-COOCH₃) is a strong electron-withdrawing group due to both inductive (-I) and resonance (-M) effects. It further deactivates the ring towards electrophilic attack and directs incoming nucleophiles.

Collectively, the two chloro atoms and the methyl carboxylate group render the pyridine ring in this compound highly electron-deficient. This makes nucleophilic substitution the predominant reaction pathway, while electrophilic substitution would require extremely forcing conditions.

Electronic and Steric Effects of the Methyl and Carboxylate Groups

The electronic and steric properties of the methyl and methyl carboxylate groups play a crucial role in directing the regioselectivity of reactions.

Electronic Effects: The pyridine nitrogen and the electron-withdrawing chloro and carboxylate groups create a distinct electronic landscape. The π-electron density is lowest at the C2, C4, and C6 positions. uoanbar.edu.iq The strong electron-withdrawing nature of the substituents makes these positions prime targets for nucleophilic attack. While the methyl group at C5 donates electron density, its effect is moderate compared to the powerful withdrawing effects of the other substituents. The combination of these electronic influences strongly favors nucleophilic attack at the C2 and C6 positions, where the chlorine atoms can act as leaving groups.

Steric Effects: Steric hindrance can significantly influence the regioselectivity of a reaction, sometimes overriding electronic effects. acs.orgresearchgate.net In this compound, the substituents are positioned around the ring, creating varied steric environments.

The C2 position is flanked by the pyridine nitrogen and the methyl carboxylate group at C3.

The C6 position is adjacent to the methyl group at C5.

The relative steric bulk of the incoming nucleophile and the groups adjacent to the chloro atoms will determine the preferred site of attack. For instance, a bulky nucleophile might preferentially attack the less sterically hindered position. Studies on related 2,6-dichloropyridines have shown that bulky substituents can direct regioselectivity. researchgate.net

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
-ClC2, C6-I (Strongly deactivating)ModerateActivates ring for SNAr; deactivates for EAS
-COOCH₃C3-I, -M (Strongly deactivating)Moderate to HighStrongly deactivates ring for EAS; directs nucleophiles
-CH₃C5+I (Weakly activating)Low to ModerateSlightly counteracts deactivating groups

Influence of Reaction Conditions on Selectivity and Yield

The outcome of chemical reactions involving substituted pyridines is highly dependent on the reaction conditions, including the choice of solvent, catalyst, and temperature. researchgate.net These parameters can be manipulated to control the regioselectivity and improve the yield of the desired product.

Solvent: The polarity and coordinating ability of the solvent can dramatically alter reaction pathways. For example, in nucleophilic aromatic substitution reactions of 2,6-dichloro-3-(methoxycarbonyl)pyridine, the regioselectivity could be switched by changing the solvent. A solvent's ability to act as a hydrogen-bond acceptor can significantly influence which position is preferentially attacked. researchgate.net

Catalyst: The use of catalysts is crucial in many pyridine functionalization reactions. For instance, in Suzuki-Miyaura cross-coupling reactions of dichloropyridines, the choice of phosphine (B1218219) ligand on a nickel catalyst determines the selectivity between mono- and diarylation. Ligand properties, such as cone angle and electronic nature, are pivotal. nih.gov

Temperature: Reaction temperature affects reaction rates and can influence the product distribution. Higher temperatures may be required to overcome the activation energy for reactions on the deactivated pyridine ring, but can also lead to side reactions and reduced selectivity.

Reaction ParameterInfluence on Reaction of Substituted PyridinesExpected Effect on this compound
Solvent Polarity/Coordinating Ability Can alter SNAr regioselectivity by stabilizing intermediates differently. researchgate.netChoice of solvent (e.g., DMSO vs. DCM) could favor nucleophilic attack at C2 over C6, or vice-versa.
Catalyst/Ligand Choice Determines selectivity in cross-coupling reactions (e.g., mono- vs. di-arylation). nih.govIn a Suzuki coupling, a ligand with a specific cone angle and electronic profile would be needed to achieve selective mono-arylation at C2 or C6.
Temperature Higher temperatures can increase reaction rates but may decrease selectivity. researchgate.netOptimizing temperature would be critical to achieve a high yield of a single regioisomer in a substitution reaction while minimizing byproduct formation.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.netresearchgate.net For pyridine derivatives, QSRR models often use quantum chemical parameters to predict reactivity. researchgate.net These parameters can include:

Molecular Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment (μ), and charge distribution on atoms. researchgate.net

Steric Parameters: Values such as the Verloop steric parameter, which quantifies the size and shape of a substituent. researchgate.net

Electronic Parameters: Hammett parameters (σ) can quantify the electron-donating or -withdrawing ability of substituents. nih.gov

For this compound, a QSRR model could predict its behavior in a given reaction based on the calculated values of its descriptors. For example, the low ELUMO value, resulting from the numerous electron-withdrawing groups, would quantitatively predict its high reactivity towards nucleophiles. Similarly, steric parameters could be used to predict the regioselectivity of nucleophilic attack at the C2 versus the C6 position. While specific QSRR studies on this exact molecule are not prevalent, models developed for other substituted pyridines provide a strong framework for predicting its reactivity. researchgate.netnih.gov

Future Perspectives and Emerging Research Avenues for Methyl 2,6 Dichloro 5 Methylpyridine 3 Carboxylate

Integration with Flow Chemistry and Automated Synthesis Platforms

The complex architecture of Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate makes it an ideal candidate for synthesis and modification using flow chemistry and automated platforms. Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the ability to readily scale up production.

Recent advancements have demonstrated the successful application of flow chemistry for the synthesis and functionalization of complex heterocyclic compounds, including chlorinated pyridines. For instance, the continuous flow generation of related compounds like 2,6-dichloro-N-fluoropyridinium tetrafluoroborate (B81430) using elemental fluorine has been investigated, showcasing the capacity of flow reactors to handle hazardous reagents and control highly exothermic reactions safely. researchgate.net This approach minimizes the risks associated with reactive intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time.

Integrating the synthesis of this compound into an automated flow system could enable rapid library synthesis. By systematically varying reagents and reaction conditions, a multitude of derivatives could be produced efficiently, accelerating the discovery of new molecules with desirable properties for pharmaceutical or materials science applications. lookchem.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis and Derivatization of this compound

FeatureBenefit in Flow ChemistryRelevance to Target Compound
Enhanced Safety Small reaction volumes and rapid heat dissipation minimize risks with hazardous reagents or exothermic reactions.Chlorination and subsequent functionalization reactions can be managed more safely.
Precise Control Accurate control over temperature, pressure, and residence time leads to higher selectivity and reproducibility.Allows for selective functionalization at the C2 or C6 positions.
Rapid Optimization Automated systems can quickly screen a wide range of reaction conditions.Accelerates the development of optimal synthetic routes and derivatization protocols.
Scalability Production can be increased by running the system for longer periods without re-optimization.Facilitates the transition from laboratory-scale research to industrial production.

Application in Supramolecular Chemistry and Molecular Recognition (as a building block)

The distinct electronic and structural features of this compound make it a promising building block (synthon) for supramolecular chemistry and molecular recognition. Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, halogen bonding, and π–π stacking.

The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, while the chlorine atoms are potential halogen bond donors. The ester group provides an additional site for hydrogen bonding interactions. The aromatic pyridine ring can participate in π–π stacking with other aromatic systems. These multiple interaction sites allow the molecule to engage in predictable, directional, non-covalent bonding, which is the foundation of crystal engineering and the design of complex molecular architectures.

Pyridine derivatives are already known to be valuable components in the construction of supramolecular structures, including molecular cages and host-guest systems. nih.gov For example, related dichloropyridine derivatives have been used in the synthesis of cage molecules that are important for studying molecular encapsulation. nih.gov The specific substitution pattern of this compound could be exploited to direct the self-assembly of unique supramolecular architectures, such as coordination polymers, liquid crystals, or molecular sensors capable of recognizing specific ions or small molecules. mdpi.commdpi.com

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

Functional GroupType of InteractionPotential Role in Assembly
Pyridine NitrogenHydrogen Bond Acceptor, Metal CoordinationDirecting the formation of chains, layers, or 3D networks.
Chlorine AtomsHalogen Bond DonorForming directional interactions with electron-rich atoms (e.g., O, N, S).
Methyl EsterHydrogen Bond Acceptor (C=O)Participating in hydrogen-bonding motifs to stabilize structures.
Pyridine Ringπ–π StackingContributing to the overall packing and stability of the crystal lattice.

Catalytic Transformations Involving the Pyridine Core

The two chlorine atoms on the pyridine ring of this compound are prime reactive sites for catalytic cross-coupling reactions. Modern palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These transformations are fundamental to modern organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science. semanticscholar.orgresearchgate.net

A key challenge and opportunity with dichlorinated pyridines is achieving site-selective functionalization. nih.gov The electronic environment of the pyridine ring, influenced by the nitrogen atom and the ester group, can create a differential reactivity between the C2 and C6 positions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively substitute one chlorine atom while leaving the other intact for subsequent transformations. This stepwise functionalization allows for the synthesis of unsymmetrically substituted pyridines, greatly expanding the chemical space accessible from this single precursor. acs.orgsemanticscholar.org

Emerging research focuses on developing new catalytic systems that offer greater control over regioselectivity, even for traditionally challenging substrates. nih.govnih.gov Applying these advanced catalytic methods to this compound could unlock pathways to novel classes of compounds with precisely engineered structures and functions.

Exploration of Novel Synthetic Utility in Materials Science Precursors

The unique combination of a stable aromatic core and two reactive chloro-substituents makes this compound an attractive monomer or precursor for advanced materials. Pyridine-containing polymers are a class of materials garnering significant interest for their electronic and optical properties.

By employing polymerization reactions that leverage the two chlorine atoms, this compound could be used to synthesize novel conjugated polymers. For example, Yamamoto or Suzuki polycondensation reactions could link multiple monomer units together, creating a polymer backbone that includes the pyridine ring. The electronic properties of such polymers could be fine-tuned by the substituents on the pyridine core. The presence of the nitrogen atom in the polymer backbone can influence properties like conductivity, ion-sensing capabilities, and performance in electronic devices such as organic light-emitting diodes (OLEDs) or solar cells. wikipedia.orgresearchgate.net

Specifically, 2,6-substituted pyridine derivatives have been incorporated into conjugated polymers designed for metal ion sensing. rsc.org The pyridine nitrogen provides a specific binding site, and changes in the polymer's fluorescence or absorption upon metal binding can be used for detection. The structure of this compound offers a platform to design and synthesize new sensory materials with high selectivity and sensitivity for specific environmental or biological targets.

Q & A

Q. What are the established synthetic routes for Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via nucleophilic substitution or alkylation of pyridine derivatives. For example, analogous methods involve reacting pyridine 1-oxides with methyl fluorosulfonate to generate alkoxypyridinium intermediates, followed by cyanide displacement to introduce nitrile groups . Chlorination steps may employ POCl₃ or SOCl₂ under reflux conditions. Key parameters include:

  • Temperature: Elevated temperatures (>100°C) for chlorination improve substitution efficiency but may degrade ester groups.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in displacement reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

Answer:

  • IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (C-Cl stretching) confirm functional groups .
  • ¹H NMR:
    • δ 3.9 ppm (s, 3H, ester -OCH₃)
    • δ 2.4 ppm (s, 3H, methyl group at C5)
    • δ 8.1–8.3 ppm (pyridine ring protons) .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 220.06 (C₈H₇Cl₂NO₂) with fragmentation patterns matching dichloropyridine derivatives .

Advanced Research Questions

Q. What reaction intermediates are proposed in the synthesis of this compound, and how can they be stabilized or trapped?

Answer:

  • Alkoxypyridinium Intermediate: Formed during alkylation of pyridine 1-oxide with methyl fluorosulfonate. Stabilized by low-temperature conditions (-20°C) and non-nucleophilic solvents (e.g., dichloromethane) .
  • Imino Ester Intermediate: Observed during hydrolysis of nitrile groups; trapping with methanol yields stable methyl esters.
    Methodological Insight: Use in-situ NMR or quenching with deuterated reagents to monitor intermediates .

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., substitution at C2 vs. C6)?

Answer:

  • Steric Effects: The methyl group at C5 hinders electrophilic attack at C6, favoring C2 substitution in SNAr reactions.
  • Electronic Effects: Electron-withdrawing ester groups at C3 deactivate the pyridine ring, requiring strong nucleophiles (e.g., Grignard reagents) for C4 modifications.
    Experimental Design: Competitive reactions with para-substituted aryl halides and DFT calculations validate selectivity trends .

Q. What contradictions exist in reported crystallographic data for structurally related compounds, and how can they be resolved?

Answer: Discrepancies in bond lengths (e.g., C-Cl vs. C-N distances) arise from:

  • Twinned Crystals: Use SHELXD for structure solution and refine against high-resolution data (<1.0 Å).
  • Disorder: Apply restraints (SHELXL) for methyl/ester groups in low-symmetry space groups .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Answer:

  • DFT: Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites.
  • Docking: Simulate binding to enzyme targets (e.g., cytochrome P450) using AutoDock Vina; validate with IC₅₀ assays .

Q. What strategies mitigate decomposition during storage, given the compound’s hydrolytic sensitivity?

Answer:

  • Storage Conditions: Argon atmosphere, desiccated at -20°C.
  • Stabilizers: Add 1% hydroquinone to inhibit radical-mediated degradation.
  • Monitoring: Regular HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) tracks hydrolysis to carboxylic acid derivatives .

Q. How are dihydro-pyridine derivatives synthesized from this compound, and what applications do they have?

Answer:

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) yields dihydro derivatives; regioselectivity controlled by solvent (e.g., ethanol vs. THF).
  • Applications: Dihydro analogs act as intermediates for antihypertensive agents or NADH mimics in redox catalysis .

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Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate
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Reactant of Route 2
Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.